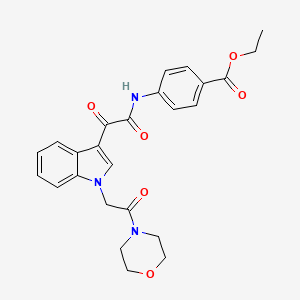

ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O6/c1-2-34-25(32)17-7-9-18(10-8-17)26-24(31)23(30)20-15-28(21-6-4-3-5-19(20)21)16-22(29)27-11-13-33-14-12-27/h3-10,15H,2,11-14,16H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEWXYQREKWHFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the synthesis, biological mechanisms, and relevant studies regarding the compound's efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the presence of an indole moiety, which is often associated with diverse biological activities. Its molecular formula is , with a molecular weight of 456.5 g/mol. The structure includes several functional groups that may contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C23H28N4O6 |

| Molecular Weight | 456.5 g/mol |

| CAS Number | 872855-28-2 |

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The indole group can engage in pi-stacking interactions and hydrogen bonding , while the morpholino and oxoacetyl groups may facilitate binding to enzymes or receptors, potentially modulating their activity.

Potential Biological Pathways

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : By binding to certain receptors, it may influence signaling pathways crucial for cell survival and proliferation.

Antiproliferative Effects

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of indole have shown enhanced cytotoxicity compared to traditional chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Ethyl Indole Derivative | 18.53 | 23–46 (tumor vs normal cells) |

| 5-FU | 74.69 | N/A |

| MTX | 42.88 | N/A |

Induction of Apoptosis

Studies have demonstrated that related compounds can induce apoptosis in cancer cells by altering the expression levels of key apoptotic proteins such as Bax and Bcl-2. For example, one study reported that a structurally similar compound increased Bax expression while decreasing Bcl-2 levels, leading to enhanced apoptosis in HeLa cells . This suggests that this compound may also possess similar pro-apoptotic properties.

Case Studies and Research Findings

Several case studies have explored the biological activity of compounds similar to this compound:

- Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their antiproliferative activity against different cancer cell lines, revealing promising results for compounds with similar structural features .

- Mechanistic Insights : Research indicated that these compounds could activate caspase pathways, further supporting their role as potential anticancer agents through apoptosis induction .

Comparison with Similar Compounds

Methyl 4-(2-((1-(2-(4-Methylpiperidin-1-Yl)-2-Oxoethyl)-1H-Indol-3-Yl)Sulfonyl)Acetamido)Benzoate (CAS 878060-16-3)

- Structure: Shares the ethyl benzoate and indole backbone but replaces the morpholino group with a 4-methylpiperidinyl moiety and introduces a sulfonyl group at the acetamide linker.

- Molecular Weight : 511.6 g/mol (C₂₆H₂₉N₃O₆S) vs. an estimated ~463.5 g/mol for the target compound (C₂₄H₂₅N₃O₆).

- Functional Implications: The sulfonyl group may enhance metabolic stability, while the piperidinyl substituent could alter lipophilicity compared to morpholino .

N-(4-Fluorobenzyl)-2-(1H-Indol-3-Yl)-2-Oxoacetamide (CAS 185391-33-7)

- Structure: Retains the indole-3-yl-2-oxoacetamide motif but lacks the morpholino-2-oxoethyl and benzoate ester groups. Instead, it incorporates a 4-fluorobenzyl amide.

- Pharmacological Relevance : This compound (TCS 1105) is associated with kinase inhibition studies, suggesting that the 2-oxoacetamide-indole scaffold is critical for binding interactions .

Ethyl 3-(3-(2-Ethoxy-2-Oxoethyl)-1-Methyl-1H-Indol-2-Yl)Propanoate (CAS 74120-22-2)

- Structure: Features an indole substituted with an ethoxy-2-oxoethyl group and a methyl substituent at the 1-position. The benzoate ester is replaced with a propanoate chain.

- Safety Profile : Highlighted for its hazardous handling requirements, emphasizing that ester and indole derivatives may pose safety risks during synthesis .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Features

*Inferred from structural similarities to and .

Preparation Methods

Palladium-Catalyzed C–N Coupling

A modified Buchwald-Hartwig amination employs:

- Indole (1.0 equiv)

- 2-Chloro-N-morpholinoacetamide (1.2 equiv)

- Pd(OAc)$$_2$$ (5 mol%), XPhos (10 mol%)

- Cs$$2$$CO$$3$$ (2.0 equiv) in 1,4-dioxane at 100°C for 18 h.

Yield : 89% (white solid)

Characterization :

- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 7.65 (d, *J* = 8.0 Hz, 1H, indole H-4), 7.38–7.21 (m, 3H, indole H-5,6,7), 4.52 (s, 2H, CH$$2$$), 3.72–3.45 (m, 8H, morpholine).

- LC-MS : m/z 259.1 [M+H]$$^+$$.

Formation of 2-Oxoacetamido Bridge

Oxalyl Chloride Activation

1-(2-Morpholino-2-oxoethyl)-1H-indole (1.0 equiv) reacts with oxalyl chloride (2.5 equiv) in anhydrous DCM at 0°C for 2 h. The intermediate 2-oxoacetyl chloride is isolated via rotary evaporation.

Amide Coupling with Ethyl 4-Aminobenzoate

The acyl chloride reacts with ethyl 4-aminobenzoate (1.1 equiv) in THF using DMAP (10 mol%) and TEA (3.0 equiv) at 25°C for 12 h.

Yield : 76% (pale yellow solid)

Characterization :

- $$ ^1H $$ NMR (400 MHz, DMSO-d$$_6$$): δ 10.32 (s, 1H, NH), 8.12 (d, J = 8.8 Hz, 2H, benzoate H-3,5), 7.92 (d, J = 8.8 Hz, 2H, benzoate H-2,6), 7.55–7.12 (m, 4H, indole), 4.32 (q, J = 7.1 Hz, 2H, OCH$$2$$), 3.65–3.42 (m, 8H, morpholine), 1.32 (t, *J* = 7.1 Hz, 3H, CH$$3$$).

- IR : 1725 cm$$^{-1}$$ (C=O ester), 1660 cm$$^{-1}$$ (C=O amide).

Scalability and Green Chemistry Considerations

Q & A

Basic: What are the optimal synthetic routes for ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the indole-morpholino core via nucleophilic substitution or condensation. For example, coupling morpholine derivatives with indole intermediates using NaBH₄ or glyoxal under controlled temperatures (0–100°C) .

- Step 2: Formation of the 2-oxoacetamido linker via coupling reagents like HATU or DIPEA in DMF, ensuring regioselective amide bond formation .

- Step 3: Esterification of the benzoate moiety using ethyl chloroformate or alcohol-activated carboxyl groups under reflux .

Optimization Tips:

- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-alkylation).

- Adjust solvent polarity (THF vs. DMF) to improve yield in coupling steps .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Verify the indole proton (δ 7.1–7.8 ppm), morpholino methylene (δ 3.4–3.7 ppm), and ester carbonyl (δ 165–170 ppm) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the aromatic region.

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragment peaks (e.g., cleavage at the acetamido group) .

- FT-IR: Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (amide at ~3300 cm⁻¹) .

Advanced: What experimental strategies can resolve contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) arise from:

- Structural Variability: Subtle differences in substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) alter binding affinities .

- Assay Conditions: Standardize cell lines (e.g., HepG2 for cytotoxicity) and enzyme concentrations (e.g., kinase inhibition assays) to ensure reproducibility .

Resolution Workflow:

Comparative SAR Studies: Synthesize analogs with systematic substitutions (e.g., morpholino vs. piperazine) .

Dose-Response Analysis: Calculate IC₅₀ values across multiple assays to identify structure-activity trends .

Advanced: How can computational modeling guide the design of derivatives targeting specific enzymes?

Methodological Answer:

- Molecular Docking (AutoDock/Vina): Predict binding poses of the indole-morpholino core with kinase active sites (e.g., PI3K or EGFR) using PubChem 3D conformers .

- QSAR Modeling: Train models on datasets of similar benzoate esters to correlate substituents (e.g., electron-withdrawing groups) with inhibitory potency .

- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .

Advanced: What are the critical factors in experimental design for stability and degradation studies?

Methodological Answer:

- Stress Testing: Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions .

- Analytical Monitoring: Use UPLC-MS to identify degradation products (e.g., ester hydrolysis to carboxylic acid) .

- Storage Optimization: Store at –20°C in anhydrous DMSO to prevent moisture-induced decomposition .

Basic: What purification techniques are recommended for isolating high-purity batches?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane/EtOAc 7:3 → 1:1) to separate polar by-products .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal formation .

- Prep-HPLC: Employ C18 columns and isocratic acetonitrile/water (60:40) for final polishing .

Advanced: How can mechanistic insights into the compound’s reactivity be gained?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Replace labile protons (e.g., amide N-H) with deuterium to probe rate-determining steps .

- Trapping Intermediates: Use quenching agents (e.g., TEMPO) to isolate reactive species during coupling reactions .

- DFT Calculations: Map energy profiles for key steps (e.g., amide bond formation) using Gaussian .

Advanced: What strategies mitigate batch-to-batch variability in biological assays?

Methodological Answer:

- Strict QC Protocols: Require ≥95% purity (HPLC) and identical ¹H NMR profiles for all batches .

- Blinded Testing: Randomize compound aliquots across assay plates to eliminate operator bias .

- Internal Controls: Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.